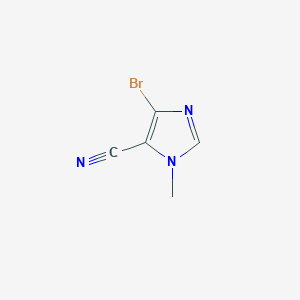

4-Bromo-1-methyl-1H-imidazole-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-1-methyl-1H-imidazole-5-carbonitrile is a heterocyclic organic compound that features a bromine atom, a methyl group, and a nitrile group attached to an imidazole ring. Imidazoles are a significant class of compounds in organic chemistry due to their presence in many biologically active molecules and their utility in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and purity .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 4 of the imidazole ring is a key site for nucleophilic substitution. The electron-withdrawing effect of the nitrile group at position 5 enhances the electrophilicity of the ring, facilitating these reactions. Common nucleophiles include amines, alkoxides, and thiolates, which replace the bromine under mild conditions. For example, substitution with primary or secondary amines can yield imidazole derivatives with diverse functional groups.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Nucleophilic substitution | Amines (e.g., NH₃, R-NH₂) | Room temperature, THF | Substituted imidazoles with amine groups |

| Alkoxides (e.g., RO⁻) | Polar aprotic solvents | Alkoxy-substituted imidazoles |

Nitrile Group Transformations

The nitrile group at position 5 undergoes various transformations:

-

Hydrolysis : Conversion to carboxylic acids or amides under acidic or basic conditions, respectively.

-

Condensation Reactions : Participation in Strecker synthesis or formation of imine derivatives with carbonyl compounds.

-

Reduction : Conversion to amines or aldehydes using reagents like LiAlH₄ or catalytic hydrogenation.

Cyclization and Cross-Coupling Reactions

The compound can engage in cyclization reactions to form larger heterocycles. Nickel catalysts are often employed to facilitate these transformations, as seen in related imidazole derivatives. Additionally, the bromine atom enables cross-coupling reactions (e.g., Suzuki coupling), though specific conditions for this compound are not explicitly detailed in the sources .

Oxidation/Reduction Reactions

The imidazole ring itself may undergo oxidation or reduction, altering its electronic properties. For instance, oxidation could generate reactive intermediates for further functionalization, while reduction might introduce hydrogenated derivatives.

Substitution Mechanism

The bromine atom’s substitution follows an SNAr (nucleophilic aromatic substitution) mechanism due to the ring’s electron-deficient nature. The nitrile group stabilizes the transition state, enabling efficient substitution.

Nitrile Hydrolysis

Hydrolysis proceeds via a two-step mechanism :

-

Nitrile protonation and hydration to form an imidamide intermediate.

-

Deprotonation and tautomerization to yield the carboxylic acid or amide.

Experimental Conditions and Reagents

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

4-Bromo-1-methyl-1H-imidazole-5-carbonitrile serves as an important building block in the synthesis of various pharmaceutical agents. Its imidazole ring is a common motif in many biologically active compounds, including antifungal, antibacterial, and anticancer agents.

Key Synthesis Applications:

- Antimicrobial Agents : Research indicates that derivatives of imidazole can exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The introduction of the bromo group enhances the reactivity of the compound, allowing for further modifications that can increase antimicrobial efficacy.

- Anticancer Compounds : Studies have shown that imidazole derivatives can inhibit cancer cell growth. For instance, modifications to the structure of this compound have led to increased cytotoxicity in various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

The biological activity of this compound has been investigated in several studies, revealing its potential as an enzyme inhibitor and ligand for biological targets.

Biological Insights:

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in disease processes. This is particularly relevant in the context of drug design where targeting enzyme pathways can lead to therapeutic interventions .

- Ligand Properties : Its ability to act as a ligand for various biological receptors has been studied, indicating its potential utility in drug discovery and development processes aimed at modulating receptor activity .

Material Development

In addition to its pharmaceutical applications, this compound is also being explored for its properties in material science.

Material Science Applications:

- Conductive Polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity. This application is particularly useful in developing materials for electronic devices .

- Catalysis : Research has indicated that imidazole derivatives can serve as catalysts in various chemical reactions. Their unique electronic properties allow them to facilitate reactions that might otherwise require more complex catalysts .

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of imidazole derivatives demonstrated that compounds similar to this compound displayed significant activity against multiple bacterial strains. Modifications at specific positions on the imidazole ring were found to enhance this activity against resistant strains.

Case Study 2: Anticancer Activity

Another investigation evaluated the anticancer properties of various imidazole derivatives, including our compound of interest. Results indicated that certain structural modifications led to increased cytotoxicity against different cancer cell lines, underscoring its potential as a promising candidate for further development as an anticancer agent .

Mecanismo De Acción

The mechanism of action of 4-Bromo-1-methyl-1H-imidazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include inhibition or activation of specific biochemical processes .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group

Uniqueness

4-Bromo-1-methyl-1H-imidazole-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different functional groups .

Actividad Biológica

4-Bromo-1-methyl-1H-imidazole-5-carbonitrile is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C6H5BrN4

- CAS Number: 54711-55-6

The compound features a bromine atom and a cyano group attached to the imidazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating effective inhibition with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the organism tested.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays showed that the compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15.2 | Apoptosis induction via caspase activation |

| MCF-7 | 22.5 | Cell cycle arrest at G2/M phase |

Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death, and inhibits key signaling pathways involved in cell proliferation.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has demonstrated anti-inflammatory properties. In vivo studies using models of acute inflammation showed a significant reduction in edema formation, with a percentage inhibition of up to 50% compared to control groups.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory effects.

- Receptor Modulation: It may also act as a modulator of certain receptors involved in cell signaling pathways, affecting cellular responses related to growth and apoptosis.

Case Studies

A recent study investigated the effects of this compound on human lung cancer cells. The research found that treatment with the compound resulted in significant tumor growth inhibition in xenograft models, supporting its potential as an anticancer agent.

Another case study focused on its antimicrobial properties, where the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it could effectively reduce bacterial load in infected tissues, suggesting a promising application in treating resistant infections.

Propiedades

IUPAC Name |

5-bromo-3-methylimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3/c1-9-3-8-5(6)4(9)2-7/h3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBCJVPQROXYNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.